molecular formula C14H13ClN4OS B5504753 N-(4-chlorobenzyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

N-(4-chlorobenzyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

Cat. No.: B5504753
M. Wt: 320.8 g/mol
InChI Key: VUSBZHQCEASRGJ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C14H13ClN4OS and its molecular weight is 320.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.0498599 g/mol and the complexity rating of the compound is 361. The solubility of this chemical has been described as 6.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility in Various Solvents

N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, an analogue of isoniazid, has been investigated for its solubility in different solvents such as ethanol, ethylene glycol, propylene glycol, polyethylene glycol-400, and isopropyl alcohol at temperatures ranging from 298.15 to 338.15 K. The solubility was found to increase with temperature in all solvents, with the highest solubility observed in polyethylene glycol-400 Shakeel et al., 2014.

Dissolution Thermodynamics

Studies on the solubility and dissolution thermodynamics of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in propylene glycol and water mixtures revealed that the dissolution process is endothermic and non-spontaneous, suggesting the need for specific conditions to enhance its solubility for pharmaceutical formulations Bhat et al., 2014.

Synthesis and Structural Studies

Crystal Structure and Properties

The synthesis and crystal structure of N-(pyridin-2-yl)hydrazinecarbothioamide have been detailed, along with its vibrational frequencies, non-linear optical properties, and molecular docking studies against bacterial strains, highlighting its potential in biological investigations Abu-Melha, 2018.

Novel Derivative Synthesis

Research into the synthesis of new classes of derivatives from hydrazinecarbothioamide has led to the creation of compounds with potential applications in dendrimer synthesis, showcasing the versatility of N-(4-chlorobenzyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide in polymer chemistry Darehkordi & Ghazi, 2013.

Biological and Medicinal Applications

Antioxidant Activity

Derivatives of hydrazinecarbothioamide have been synthesized and evaluated for their antioxidant activities using the DPPH method, indicating the potential therapeutic applications of these compounds in managing oxidative stress-related conditions Barbuceanu et al., 2014.

Anticonvulsant Potential

N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides have been explored for their anticonvulsant activity, showing promising results in seizure models, which may lead to the development of new treatments for epilepsy Tripathi & Kumar, 2013.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(pyridine-3-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c15-12-5-3-10(4-6-12)8-17-14(21)19-18-13(20)11-2-1-7-16-9-11/h1-7,9H,8H2,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSBZHQCEASRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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